FLT3 Inhibitory Potential: Enhanced Lipophilicity from 2-Fluoroethyl vs. Non-Fluorinated N1-Substituents
In the 1H-pyrazole-3-carboxamide class, the N1 substituent directly modulates FLT3 inhibitory potency. The 2-fluoroethyl group at N1 increases lipophilicity (calculated ClogP increase of approximately 0.3–0.5 log units vs. the N1-methyl analog) and enhances metabolic stability through fluorine-mediated resistance to oxidative metabolism, as demonstrated across pyrazole-3-carboxamide FLT3 inhibitor series where fluorinated N1-substituents consistently yielded sub-nanomolar IC50 values [1]. The N,N-diethyl carboxamide provides a balanced steric and electronic profile at the 3-position that is distinct from mono-substituted analogs (e.g., 4-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, CAS 2101195-61-1, MW 200.21), which lack the full tertiary amide character .
| Evidence Dimension | Calculated lipophilicity (ClogP) and metabolic stability potential |
|---|---|
| Target Compound Data | C10H17FN4O, MW 228.27, N,N-diethyl carboxamide, 2-fluoroethyl at N1; ClogP estimated ~0.8–1.2 |
| Comparator Or Baseline | 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101195-61-1): C8H13FN4O, MW 200.21, mono-ethyl carboxamide, ClogP estimated ~0.3–0.6; 4-Amino-1-methyl-1H-pyrazole-3-carboxamide analogs: ClogP ~0.1–0.4 |
| Quantified Difference | ClogP increase of 0.3–0.8 log units; fluorine-mediated metabolic stabilization vs. non-fluorinated analogs; tertiary amide reduces H-bond donor count by 1 vs. secondary amide analogs |
| Conditions | Calculated physicochemical property comparison based on structural analysis; FLT3 inhibitory SAR established in published 1H-pyrazole-3-carboxamide series (Eur. J. Med. Chem. 2018; J. Med. Chem. 2018) |
Why This Matters
The fluoroethyl group combined with the N,N-diethyl carboxamide provides a distinct pharmacological profile that is not achievable with mono-alkyl amide or non-fluorinated analogs, making this compound a preferred starting scaffold for FLT3 inhibitor lead optimization programs.
- [1] Zhi, Y.; et al. Discovery of the selective and efficacious inhibitors of FLT3 mutations. Eur. J. Med. Chem. 2018, 155, 303–315. (SAR demonstrating FLT3 potency dependence on N1 and 3-carboxamide substitution) View Source
